1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone
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Overview
Description
1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone typically involves the condensation of 1-(4-methoxyphenyl)-1-propanone with 4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is explored for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-1-propanone hydrazone: A simpler hydrazone derivative with similar biological activities.
4-acetyl-4H-[1,3]thiazolo[5,4-b]indole: A related compound with a thiazoloindole core structure.
1-(4-methoxyphenyl)-1-propanone (4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone: A structural isomer with different substitution patterns.
Uniqueness
1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[2-[(2E)-2-[1-(4-methoxyphenyl)propylidene]hydrazinyl]-[1,3]thiazolo[5,4-b]indol-4-yl]ethanone |
InChI |
InChI=1S/C21H20N4O2S/c1-4-17(14-9-11-15(27-3)12-10-14)23-24-21-22-19-16-7-5-6-8-18(16)25(13(2)26)20(19)28-21/h5-12H,4H2,1-3H3,(H,22,24)/b23-17+ |
InChI Key |
RSJUKYISZOTAST-HAVVHWLPSA-N |
Isomeric SMILES |
CC/C(=N\NC1=NC2=C(S1)N(C3=CC=CC=C32)C(=O)C)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(=NNC1=NC2=C(S1)N(C3=CC=CC=C32)C(=O)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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